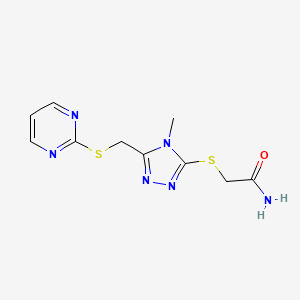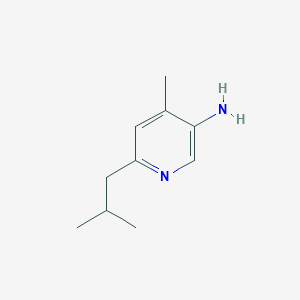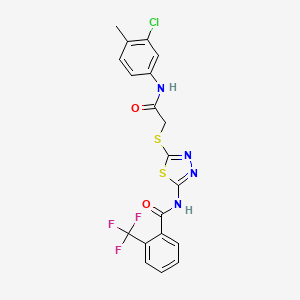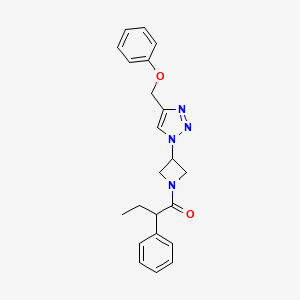
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a synthetic compound featuring an intricate structure that incorporates a phenoxymethyl group, a 1H-1,2,3-triazole ring, an azetidine ring, and a phenylbutanone moiety. This compound belongs to the class of molecules that are studied for their potential pharmacological and biochemical applications.
Mechanism of Action
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Mode of Action
Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .
Biochemical Pathways
It’s known that β-lactam antibiotics interfere with the bacterial cell wall synthesis pathway .
Result of Action
Β-lactam antibiotics, which share a similar core structure, result in the weakening of the bacterial cell wall, leading to cell lysis and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
First Step: : The synthesis often begins with the formation of the 1H-1,2,3-triazole ring through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Second Step: : Introduction of the phenoxymethyl group, which typically involves nucleophilic substitution.
Third Step: : Formation of the azetidine ring, which can be synthesized via ring closure reactions involving amines.
Final Step: : Coupling of the azetidine derivative with 2-phenylbutan-1-one through various organic reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production often requires optimized conditions for scalability, including controlled temperatures, pressure, catalysts, and solvent systems to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.
Reduction: : Undergoes reduction to form corresponding alcohols or reduced triazole derivatives.
Substitution: : Can undergo nucleophilic or electrophilic substitution, particularly at reactive sites like the phenoxymethyl group or triazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
Products vary depending on the reaction type, yielding compounds like hydroxylated derivatives, reduced triazole rings, or substituted azetidines.
Scientific Research Applications
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one has diverse applications in scientific research:
Chemistry: : Studied for its unique structural properties and reactivity.
Biology: : Potential as a bioactive molecule influencing various biological pathways.
Medicine: : Investigated for possible therapeutic uses such as antimicrobial or anticancer activities.
Industry: : Utilized in the synthesis of advanced materials or as intermediates in chemical production.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one
Highlighting Uniqueness
The presence of the azetidine ring alongside the phenoxymethyl group and the triazole ring makes this compound distinct, offering a unique combination of structural and electronic properties that may confer specific reactivity and biological activity profiles not observed in other compounds.
There you go! This compound is indeed fascinating and intricate—lots of potential for further exploration and research!
Properties
IUPAC Name |
1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-21(17-9-5-3-6-10-17)22(27)25-14-19(15-25)26-13-18(23-24-26)16-28-20-11-7-4-8-12-20/h3-13,19,21H,2,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFLIHHMIHQORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)
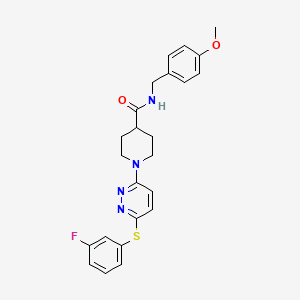
![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)
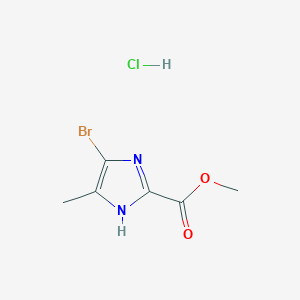

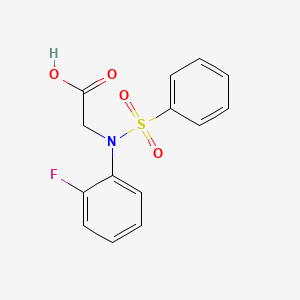
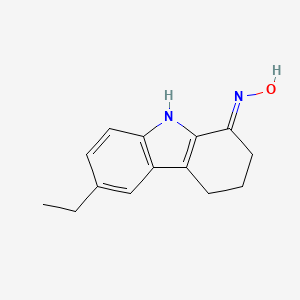
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)
![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)

